molecular formula C18H15F3N4O3 B11080320 Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-

Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-

Cat. No.: B11080320
M. Wt: 392.3 g/mol
InChI Key: LNHGPAVWYFREQB-UHFFFAOYSA-N
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Description

Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- is a complex organic compound with the molecular formula C14H14F3N3O3 This compound is known for its unique structure, which includes a trifluoromethyl group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- typically involves multiple steps. One common method includes the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine in an acetonitrile solution . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazolidinone ring play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)- is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts unique chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)17(23-14(26)13-6-9-22-10-7-13)15(27)25(16(28)24-17)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,23,26)(H,24,28)

InChI Key

LNHGPAVWYFREQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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